

Improving peak integration and baseline noise in FAME analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate
Cat. No.:	B585305

[Get Quote](#)

Technical Support Center: FAME Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak integration and resolve baseline noise issues during Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography (GC).

Troubleshooting Guides

Problem: Noisy or Drifting Baseline

A stable baseline is crucial for accurate peak integration. A noisy, drifting, or wandering baseline can obscure small peaks and lead to inaccurate quantification.

Q: What are the common causes of a noisy or drifting baseline in my FAME analysis?

A: Baseline disturbances in GC can stem from several sources, ranging from contaminated gases and consumables to improper instrument parameters.

Potential Causes & Solutions:

- Contaminated Carrier or Detector Gases: Gas cylinders nearing empty can release contaminants. Ensure high-purity gases and consider installing in-line purifiers to remove oxygen, moisture, and hydrocarbons.

- Column Bleed: Operating a column near or above its maximum temperature limit can cause the stationary phase to degrade and "bleed," resulting in a rising baseline, especially during temperature programming.
 - Solution: Operate within the column's recommended temperature range. If bleed is suspected, bake out the column according to the manufacturer's instructions, but be aware that excessive baking has limited benefit.
- System Contamination: Residue from previous injections can accumulate in the injector port, liner, or the front of the GC column.
 - Solution: Regularly perform inlet maintenance, which includes changing the septum and liner. Trimming 10-50 cm from the front of the column can remove non-volatile residues.
- Leaks: Small leaks in the system, especially at the injector or column fittings, can introduce air (oxygen), which damages the column's stationary phase and causes baseline noise.
 - Solution: Use an electronic leak detector to systematically check all fittings and connections.
- Detector Issues: Contamination of the detector (e.g., FID jet) or incorrect detector gas flow rates can lead to a noisy baseline.
 - Solution: Clean the detector according to the manufacturer's protocol and verify that gas flow rates are set correctly.

Problem: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can significantly compromise the accuracy of peak integration.

Q: My FAME peaks are tailing. What should I do?

A: Peak tailing is often caused by active sites within the GC system that interact with the analytes.

Potential Causes & Solutions:

- Active Sites: Exposed silanol groups on a contaminated inlet liner, glass wool, or the column itself can cause tailing.
 - Solution: Replace the inlet liner with a new, deactivated one. If the column is old, active sites may have formed; trimming the first few centimeters or replacing the column may be necessary.
- Column Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the column, leading to poor peak shape.
 - Solution: Ensure adequate sample cleanup before injection. Using a liner with glass wool can help trap non-volatile material.

Q: Why are my peaks fronting?

A: Peak fronting is a classic sign of column overload.

Potential Causes & Solutions:

- Sample Overload: Injecting too much sample for the column's capacity.
 - Solution: Dilute the sample or increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of sample reaching the column. For trace analysis, consider splitless injection, but be mindful of its potential to cause broader peaks if not optimized.
- Solvent Mismatch: If the sample solvent is not compatible with the stationary phase, it can affect peak shape.
 - Solution: Dissolve FAMEs in a non-polar solvent like hexane.

Problem: Inaccurate or Inconsistent Peak Integration

Reliable quantification depends on consistent and accurate peak integration.

Q: I am observing "ghost peaks" in my chromatogram. Where are they coming from?

A: Ghost peaks are unexpected peaks that can originate from various sources of contamination.

Potential Causes & Solutions:

- **Septum Bleed:** Small particles from the injector septum can be introduced into the inlet during injection, leading to siloxane-based ghost peaks.
 - **Solution:** Change the septum daily or after a set number of injections
- To cite this document: BenchChem. [Improving peak integration and baseline noise in FAME analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b585305#improving-peak-integration-and-baseline-noise-in-fame-analysis\]](https://www.benchchem.com/product/b585305#improving-peak-integration-and-baseline-noise-in-fame-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com